molecular formula C23H28N4OS B2890033 3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 1100268-49-2

3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No.: B2890033
CAS No.: 1100268-49-2
M. Wt: 408.56
InChI Key: SOSOASUYXXUETR-UHFFFAOYSA-N
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Description

3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, a dimethylamino group, an ethylphenyl group, a methylsulfanyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the cyano and dimethylamino groups suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism by which 3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and dimethylamino groups could play a key role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide
  • 3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-isopropylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, 3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide stands out due to the presence of the ethyl group on the phenyl ring This subtle difference can significantly impact the compound’s physical and chemical properties, such as solubility, stability, and biological activity

Properties

IUPAC Name

3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4OS/c1-5-15-6-8-17(9-7-15)21(27(2)3)14-25-22(28)18-12-20(16-10-11-16)26-23(29-4)19(18)13-24/h6-9,12,16,21H,5,10-11,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSOASUYXXUETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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